molecular formula C8H6D4O2 B1178575 tochibanan A CAS No. 125524-70-1

tochibanan A

カタログ番号: B1178575
CAS番号: 125524-70-1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tochibanan A is a polysaccharide isolated from Panax japonicus (Japanese-grown bamboo ginseng) and characterized as a β-1,4-galactan with a molecular weight of approximately 23,000 . It is noted for its immunomodulatory properties, particularly its ability to activate the reticuloendothelial system (RES), which plays a critical role in immune response and pathogen clearance . Structural analysis reveals that Tochibanan A is composed predominantly of D-galactose residues linked via β-1,4 glycosidic bonds, distinguishing it from other polysaccharides in the same plant species .

特性

CAS番号

125524-70-1

分子式

C8H6D4O2

同義語

tochibanan A

製品の起源

United States

類似化合物との比較

Tochibanan A vs. Tochibanan B

Tochibanan B, another polysaccharide isolated from Panax japonicus, serves as the most direct structural and functional analog to Tochibanan A. Key differences include:

Property Tochibanan A Tochibanan B
Molecular Weight ~23,000 ~40,000
Monosaccharide Composition >95% D-galactose L-arabinose (7.9%), D-galactose (87.1%), D-glucose (1.6%), galacturonic acid (3.5%)
Glycosidic Linkages β-1,4-galactan Heterogeneous linkages (exact structure unspecified)
Biological Activity RES activation RES activation, higher solubility due to acidic residues

Comparison with Other β-Galactans

β-1,4-galactans are rare in nature, but analogous structures include:

  • Larch Arabinogalactan: A branched β-1,3/1,6-galactan with arabinose side chains. Unlike Tochibanan A, it primarily enhances gut immunity and lacks RES-targeted activity .

Research Findings and Pharmacological Implications

Immunomodulatory Mechanisms

Tochibanan A’s RES activation is attributed to its linear β-1,4-galactan structure, which binds to macrophage surface receptors (e.g., Dectin-1), triggering phagocytosis and cytokine production . In contrast, Tochibanan B’s heterogeneous composition may engage multiple immune pathways, though its exact mechanism remains unelucidated.

Challenges in Characterization

The isolation and purification of Tochibanan A require advanced techniques such as size-exclusion chromatography and NMR spectroscopy to confirm its homogeneity and linkage patterns . In contrast, Tochibanan B’s complexity necessitates additional steps like ion-exchange chromatography to separate acidic and neutral sugar residues .

Q & A

Q. What are the established methods for characterizing the chemical structure of Tochibanan A?

Tochibanan A’s structural elucidation typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) to determine connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
  • X-ray Crystallography : For absolute configuration determination if crystals are obtainable . Example protocol: Purify the compound via column chromatography, acquire NMR spectra in deuterated solvents, and cross-validate with literature data .

Q. How should researchers design experiments to assess Tochibanan A’s bioactivity in vitro?

  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50.
  • Control groups : Include positive controls (known inhibitors/activators) and vehicle controls (e.g., DMSO).
  • Replicates : Minimum triplicate measurements to ensure statistical power (p < 0.05).
  • Cell viability assays : Pair bioactivity tests with MTT or resazurin assays to rule out cytotoxicity .

Q. What are the key considerations for ensuring reproducibility in Tochibanan A synthesis?

  • Detailed experimental logs : Document reaction conditions (temperature, solvent purity, catalyst batch).
  • Analytical validation : Confirm intermediate purity via TLC/HPLC before proceeding.
  • Reference standards : Compare synthetic yields and spectral data with published protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for Tochibanan A?

Example contradiction: Discrepancies in IC50 values across studies.

  • Methodological audit : Compare assay conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Use statistical tools (e.g., ANOVA, regression) to identify confounding variables.
  • Replication studies : Independently validate results under standardized protocols .

Q. What strategies optimize the synthetic yield of Tochibanan A while minimizing side products?

  • Catalyst screening : Test palladium, nickel, or enzyme-mediated catalysts for regioselectivity.
  • Solvent optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives.
  • Kinetic studies : Monitor reaction progression via in-situ FTIR or HPLC to identify ideal termination points .

Q. How should researchers formulate hypotheses to investigate Tochibanan A’s mechanism of action?

  • Target prediction : Use cheminformatics tools (e.g., molecular docking, QSAR) to identify potential protein targets.
  • Pathway analysis : Conduct transcriptomic/proteomic profiling to map affected signaling pathways.
  • Validation : Knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target relevance .

Q. What methodologies address the stability challenges of Tochibanan A in biological matrices?

  • Degradation profiling : Incubate the compound in plasma/serum and analyze via LC-MS/MS.
  • Stabilizers : Test antioxidants (e.g., ascorbic acid) or encapsulation (liposomes, cyclodextrins).
  • Pharmacokinetic modeling : Use compartmental models to predict in vivo stability .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to Tochibanan A studies?

  • Feasible : Ensure access to sufficient quantities of the compound (e.g., via in-house synthesis or collaboration).
  • Novel : Focus on understudied targets (e.g., epigenetic modifiers) rather than well-characterized pathways.
  • Ethical : Adhere to institutional guidelines for animal/human studies if applicable .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Tochibanan A?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation).
  • Bootstrap analysis : Estimate confidence intervals for IC50 values.
  • Multivariate analysis : PCA or PLS-DA to correlate structural features with activity .

Data Reporting Standards

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

  • Experimental section : Include exact masses, solvent ratios, and purification methods.
  • Supporting information : Provide raw NMR/MS spectra and crystallographic data (CIF files).
  • Ethics compliance : Declare biosafety approvals for biologically active compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。